molecular formula C14H20FNO4S B2366046 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1235268-67-3

4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2366046
CAS No.: 1235268-67-3
M. Wt: 317.38
InChI Key: HJTGUEIDPYMTDE-UHFFFAOYSA-N
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Description

“4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H20FNO4S . Its average mass is 317.376 Da and its monoisotopic mass is 317.109711 Da .

Scientific Research Applications

Photodynamic Therapy Application

  • A study highlighted the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The research demonstrated its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, owing to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Architecture

  • A study on crystal structures of benzenesulfonamide derivatives revealed the impact of molecular interactions in forming different architectural structures. This insight can be crucial for designing materials with specific properties (Rodrigues et al., 2015).

Carbonic Anhydrase Inhibitory Effects

  • Research into 4-(2-substituted hydrazinyl)benzenesulfonamides showed significant inhibitory effects against human carbonic anhydrase isoenzymes. These findings have implications in medicinal chemistry, particularly in developing inhibitors for therapeutic purposes (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

  • A study synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and evaluated them for inhibiting cyclooxygenase-2, showing potential for therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Photostability and Photochemical Properties

  • Investigation into the photochemical decomposition of sulfamethoxazole, a compound structurally related to benzenesulfonamides, provided insights into the photostability and photochemical properties of these compounds, which is significant for understanding their behavior under light exposure (Zhou & Moore, 1994).

Enantioselective Fluorination

  • The development of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, and its application in improving the enantioselectivity of products in chemical reactions is another fascinating area of research (Yasui et al., 2011).

Biochemical Studies

  • Several benzenesulfonamides were synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This research could lead to the development of new therapeutic agents (Gul et al., 2016).

Ligand Binding Studies

  • The study of para-substituted benzenesulfonamides as inhibitors for carbonic anhydrase II provided valuable insights into ligand binding and may inform the design of more effective inhibitors (Gao, Qiao, & Whitesides, 1995).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S/c1-2-20-13-6-5-11(9-12(13)15)21(18,19)16-10-14(17)7-3-4-8-14/h5-6,9,16-17H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTGUEIDPYMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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